molecular formula C17H30N2O B6755805 Cycloheptyl-(3-ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)methanone

Cycloheptyl-(3-ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)methanone

Cat. No.: B6755805
M. Wt: 278.4 g/mol
InChI Key: DQWKUYCOZMGRTN-UHFFFAOYSA-N
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Description

Cycloheptyl-(3-ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)methanone is a complex organic compound featuring a bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl-(3-ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)methanone typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which is a one-pot methodology for the diastereoselective synthesis of the 3,9-diazabicyclo[4.2.1]nonane scaffold . This process involves the reaction of an aldehyde, an amine, and an activated alkene, followed by reduction and lactamization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl-(3-ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)methanone undergoes various chemical reactions, including:

    Reduction: Reduction reactions typically involve the addition of hydrogen or removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cycloheptyl-(3-ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Cycloheptyl-(3-ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, as a dual orexin receptor antagonist, it binds to orexin receptors in the brain, inhibiting their activity and thereby promoting sleep . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloheptyl-(3-ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)methanone is unique due to its specific substitution pattern and the presence of the cycloheptyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

cycloheptyl-(3-ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O/c1-2-18-12-11-15-9-10-16(13-18)19(15)17(20)14-7-5-3-4-6-8-14/h14-16H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWKUYCOZMGRTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2CCC(C1)N2C(=O)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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